molecular formula C12H14O2 B8562244 5-benzyloxypent-3-en-2-one CAS No. 60656-88-4

5-benzyloxypent-3-en-2-one

Cat. No.: B8562244
CAS No.: 60656-88-4
M. Wt: 190.24 g/mol
InChI Key: CFZZYECNEFOQSS-UHFFFAOYSA-N
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Description

5-Benzyloxypent-3-en-2-one is a substituted enone featuring a benzyloxy group at the 5-position of a pent-3-en-2-one backbone. This compound belongs to the class of α,β-unsaturated ketones, which are widely studied for their reactivity in conjugate additions, cycloadditions, and as intermediates in organic synthesis .

Properties

CAS No.

60656-88-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-phenylmethoxypent-3-en-2-one

InChI

InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3

InChI Key

CFZZYECNEFOQSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyloxypent-3-en-2-one typically involves the reaction of benzyl alcohol with pent-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pentenone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-benzyloxypent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyloxy-substituted alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions employed.

Scientific Research Applications

5-benzyloxypent-3-en-2-one is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 5-benzyloxypent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

3-Ethoxy-5-benzyl-2-cyclopentene-1-one

  • Structure: Cyclopentenone core with ethoxy and benzyl substituents.
  • Key Differences: The cyclic structure (cyclopentenone) enhances ring strain, increasing reactivity in Diels-Alder reactions compared to the linear 5-benzyloxypent-3-en-2-one. The ethoxy group at position 3 is a stronger electron donor than benzyloxy, altering electron density in the enone system .
  • Applications : Used in fragrance synthesis and as a building block for natural product analogs (e.g., prostaglandins) .

5-(2,2,3-Trimethylcyclopent-3-en-1-yl)pent-3-en-2-one

  • Structure: Linear enone with a bulky trimethylcyclopentenyl substituent.
  • Key Differences :
    • The bulky cyclopentenyl group increases steric hindrance, reducing nucleophilic attack at the β-position compared to this compound.
    • Enhanced hydrophobicity due to alkyl substituents, limiting aqueous solubility .
  • Applications : Likely employed in terpene-derived flavor and fragrance formulations .

3-Benzyl-2-hydroxycyclopent-2-en-1-one

  • Structure: Cyclic enone with benzyl and hydroxyl substituents.
  • Key Differences: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents relative to this compound. Acidic α-hydrogens (due to the enolizable hydroxyl group) facilitate tautomerization, which is absent in the non-hydroxylated target compound .
  • Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors .

3-(1-Hydroxypent-2-en-3-yl)phenol

  • Structure: Phenol derivative with an unsaturated hydroxypentenyl chain.
  • Key Differences: The phenolic –OH group confers antioxidant properties, unlike the neutral benzyloxy group in this compound. Extended conjugation in the unsaturated chain may shift UV-Vis absorption maxima .
  • Applications : Investigated for antioxidant and anti-inflammatory activities in biomedical research .

Structural and Reactivity Comparison Table

Compound Backbone Key Substituents Reactivity Highlights Applications
This compound Linear enone 5-benzyloxy Moderate electron withdrawal; conjugate addition Synthetic intermediate (inferred)
3-Ethoxy-5-benzyl-2-cyclopentene-1-one Cyclic enone 3-ethoxy, 5-benzyl High ring strain; Diels-Alder active Fragrance, natural product synthesis
3-Benzyl-2-hydroxycyclopent-2-en-1-one Cyclic enone 3-benzyl, 2-hydroxy Acidic α-hydrogens; tautomerization Kinase inhibitor intermediates
5-(Trimethylcyclopentenyl)pent-3-en-2-one Linear enone 5-trimethylcyclopentenyl Steric hindrance; hydrophobic Terpene-derived flavors
3-(1-Hydroxypentenyl)phenol Phenol derivative 3-hydroxypentenyl chain Antioxidant activity; extended conjugation Biomedical research

Research Findings and Implications

  • Electronic Effects: The benzyloxy group in this compound likely deactivates the enone system slightly compared to ethoxy or hydroxyl groups, directing nucleophilic attacks to specific positions .
  • Steric Considerations: Linear enones (e.g., this compound) generally exhibit greater conformational flexibility than cyclic analogs, enabling diverse reaction pathways .
  • Synthetic Utility: Benzyloxy-protected enones are often used in multi-step syntheses due to the ease of deprotection under hydrogenolysis conditions .

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